molecular formula C5H11NO2 B14450625 Nitrous acid, 2,2-dimethylpropyl ester CAS No. 77212-96-5

Nitrous acid, 2,2-dimethylpropyl ester

Cat. No.: B14450625
CAS No.: 77212-96-5
M. Wt: 117.15 g/mol
InChI Key: YIGAWISCEHGPRK-UHFFFAOYSA-N
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Description

Nitrous acid, 2,2-dimethylpropyl ester, also known as neopentyl nitrite , is a volatile organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.146 g/mol . This ester of nitrous acid is characterized by its neopentyl (2,2-dimethylpropyl) backbone, a structural feature that can significantly influence its reactivity and physical properties compared to linear or less substituted alkyl nitrites. Researchers value this compound primarily as a reagent in organic synthesis, where alkyl nitrites serve as versatile precursors for introducing nitroso functional groups . The mechanism of action for this class of compounds typically involves their decomposition to generate nitrosyl cations (NO⁺), which can act as electrophiles in various reactions, or their use as diazotization agents. The sterically hindered nature of the neopentyl group may impart unique selectivity or stability, making this particular ester a compound of interest for developing novel synthetic pathways or for studying structure-reactivity relationships in fundamental chemistry research. As with all compounds in this class, proper handling is essential due to their potential volatility and thermal sensitivity. This compound is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

77212-96-5

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2,2-dimethylpropyl nitrite

InChI

InChI=1S/C5H11NO2/c1-5(2,3)4-8-6-7/h4H2,1-3H3

InChI Key

YIGAWISCEHGPRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CON=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrous acid, 2,2-dimethylpropyl ester can be synthesized through the esterification of nitrous acid with 2,2-dimethylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the stability of the nitrous acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor where the esterification takes place. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Nitrous acid and 2,2-dimethylpropanol.

    Oxidation: Corresponding nitro compounds.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nitrous acid, 2,2-dimethylpropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of nitrous acid, 2,2-dimethylpropyl ester involves its ability to release nitrous acid upon hydrolysis. Nitrous acid can then participate in various chemical reactions, including the formation of nitro compounds and other derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthetic Utility: Neopentyl esters are favored in high-temperature applications due to their resistance to degradation (e.g., Tetradecanoic acid neopentyl ester in lubricants) .
  • Emerging Applications : Phosphoramidocyanidate esters () are explored in asymmetric catalysis, highlighting the versatility of neopentyl-based esters in diverse fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for nitrous acid, 2,2-dimethylpropyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of nitrous acid with 2,2-dimethylpropanol under acidic or anhydrous conditions. Key factors include temperature control (0–5°C to minimize decomposition ), solvent selection (e.g., dichloromethane for inert environments), and stoichiometric ratios to avoid side reactions like oxidation. Purification via fractional distillation or column chromatography is critical due to the compound’s volatility and potential byproducts. Yield optimization requires monitoring pH and using catalysts like sulfuric acid or molecular sieves .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : The 1^1H NMR spectrum shows a singlet for the tert-butyl group (δ ~1.2 ppm) and a characteristic O-N=O proton signal (δ ~8.5–9.5 ppm). 13^{13}C NMR resolves the ester carbonyl (δ ~155–160 ppm) .
  • IR : Strong absorbance at ~1620–1680 cm1^{-1} (N=O stretch) and ~1250–1300 cm1^{-1} (C-O ester bond) .
  • Mass Spectrometry : Molecular ion peaks at m/z 131 (C5_5H11_{11}O2_2N+^+) and fragment ions at m/z 57 (tert-butyl group) .

Q. How does the steric hindrance of the 2,2-dimethylpropyl group affect the hydrolytic stability of nitrous acid esters compared to linear alkyl analogs?

  • Methodological Answer : The bulky tert-butyl group reduces hydrolysis rates by shielding the ester bond. Comparative studies using pH-dependent kinetic assays (e.g., UV-Vis monitoring at 270 nm for nitrite release) show a 3–5x slower hydrolysis rate versus linear analogs (e.g., ethyl or methyl esters) in aqueous buffers (pH 7–9). Activation energy calculations via Arrhenius plots further validate this trend .

Advanced Research Questions

Q. What computational approaches can predict the thermal decomposition pathways of this compound, and how do they align with experimental TGA/DSC data?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) identify primary decomposition pathways, such as homolytic cleavage of the O-N bond (ΔH ≈ 120–150 kJ/mol). Experimental validation via TGA shows two mass-loss events: initial ester decomposition (~150°C) followed by tert-butyl radical recombination (~250°C). Discrepancies between simulated and observed DSC endotherms (~10–15°C) suggest solvent residues or impurities require stricter purification protocols .

Q. How can conflicting literature reports on the catalytic activity of nitrous acid esters in nitroxyalkylation reactions be resolved through systematic kinetic studies?

  • Methodological Answer : Contradictions often arise from unaccounted variables like trace water or oxygen. A stepwise approach includes:

  • Controlled Environment : Conduct reactions under inert atmospheres (argon/glovebox) with anhydrous solvents.
  • Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates (λ = 300–400 nm for nitroxy intermediates).
  • Isotopic Labeling : 18^{18}O-labeled esters differentiate between radical vs. ionic mechanisms.
  • Statistical Analysis : Multivariate regression identifies dominant factors (e.g., solvent polarity, steric effects) .

Q. What advanced chromatographic methods (e.g., 2D-LC/MS) are required to separate and quantify degradation products of this compound under oxidative conditions?

  • Methodological Answer : Two-dimensional liquid chromatography (2D-LC) with a C18 column (first dimension) and HILIC column (second dimension) resolves polar degradation products (e.g., nitrite, tert-butyl alcohol). Coupling with high-resolution MS (Q-TOF) enables identification via exact mass (<5 ppm error). Quantification uses deuterated internal standards (e.g., d3_3-nitrite) to correct for matrix effects. Limit of detection (LOD) reaches 0.1 ppb for trace analytes .

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